

Introduction: The Imperative for High-Fidelity Analytical Standards

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Compound of Interest

Compound Name:	2,6-Dichloro-4-(methylsulfonyl)aniline
CAS No.:	80866-96-2
Cat. No.:	B1297933

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In the intricate process of drug discovery and development, the integrity of each molecular building block is non-negotiable. **2,6-Dichloro-4-(methylsulfonyl)aniline** is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity profile of this intermediate directly dictates the quality, safety, and efficacy of the final drug substance. Consequently, the use of meticulously characterized analytical standards is not merely a procedural formality but a cornerstone of robust science and regulatory compliance. This guide offers an in-depth comparison of analytical standards for this compound, focusing on the critical technical attributes that ensure data reliability and reproducibility in research and quality control environments.

The Anatomy of a Reliable Analytical Standard

Before comparing specific products, it is crucial to understand what constitutes a high-quality analytical standard. A supplier's product sheet or Certificate of Analysis (CoA) should be scrutinized for the following:

- **Identity Confirmation:** The structural identity must be unequivocally confirmed using orthogonal methods. This typically involves a combination of ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS). Infrared (IR) spectroscopy can further corroborate the presence of key functional groups.
- **Purity Assessment:** Purity is the most critical parameter. It should be determined by a high-resolution quantitative technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A simple "% peak area" is insufficient for a primary standard. Look for purity assignment by mass balance or quantitative NMR (qNMR), which provides a more accurate and absolute measure of the analyte's mass fraction in the material.
- **Certified Value and Uncertainty:** For Certified Reference Materials (CRMs), the purity value will be accompanied by an uncertainty statement, which is essential for calculating the uncertainty of subsequent measurements.^[1] Many high-quality standards are produced under ISO 17034 and ISO/IEC 17025 accreditation, which guarantees the highest level of quality control and traceability.^{[1][2]}
- **Documentation:** A comprehensive CoA is the hallmark of a trustworthy standard. It should detail the methods used for characterization, present the resulting data (or spectra), and include information on storage conditions and expiry.

Comparative Analysis of Commercially Available Standards

The market offers various grades of analytical standards for **2,6-Dichloro-4-(methylsulfonyl)aniline**. The choice depends on the application, from early-stage research to late-stage quality control. Below is a comparative table of representative offerings.

Supplier	Product Grade	Purity Specification	Characterization Data Provided (Typical)	Intended Application
Sigma-Aldrich	Pharmaceutical Secondary Standard (CRM)	Certified value, traceable to a primary standard (e.g., USP).	HPLC, Identity (IR, ¹ H NMR), Mass Balance/qNMR, Loss on Drying, Residue on Ignition.	Quantitative analysis in QC labs, method validation.
LGC Standards	Reference Material	Typically >98% (HPLC).[2]	HPLC, Identity confirmed by spectral data.	Method development, system suitability, qualitative identification.
Santa Cruz Biotechnology	Research Chemical	Purity may not be specified or is lot-dependent.[3]	Basic CoA, often with minimal characterization data.	Exploratory research, non-quantitative applications.
Alfa Chemistry	Building Block / Reagent	Purity specification may vary.[4]	Basic identity and purity data.	Chemical synthesis, preliminary research.

Disclaimer: This table is for illustrative purposes. Researchers must consult the specific Certificate of Analysis for the exact lot they purchase.

Core Analytical Methodologies for Characterization

A multi-pronged analytical approach is required to fully characterize **2,6-Dichloro-4-(methylsulfonyl)aniline** and its potential impurities.

- High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically effective for separating the main compound from related substances.[5][6][7]
- Gas Chromatography (GC): For thermally stable and volatile aniline derivatives, GC can be an excellent orthogonal technique to HPLC.[8][9] It is particularly useful for identifying non-polar impurities. A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common.
- Mass Spectrometry (MS): When coupled with LC or GC, MS provides definitive molecular weight information, which is crucial for confirming the identity of the main peak and for the structural elucidation of unknown impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule's hydrogen atoms, confirming its identity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and reliable technique for confirming the presence of key functional groups (e.g., N-H stretches for the amine, S=O stretches for the sulfonyl group, and C-Cl stretches).

Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for the purity analysis of **2,6-Dichloro-4-(methylsulfonyl)aniline**. The method must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.

1. Instrumentation & Consumables

- HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size).
- Acetonitrile (HPLC grade).

- Water (Type I, ultrapure).

- Formic acid (LC-MS grade).

2. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
 - 0-2 min: 30% B
 - 2-20 min: 30% to 95% B
 - 20-25 min: Hold at 95% B
 - 25.1-30 min: Re-equilibrate at 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 5 µL.

3. Solution Preparation

- Diluent: 50:50 Acetonitrile:Water.
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the **2,6-Dichloro-4-(methylsulfonyl)aniline** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

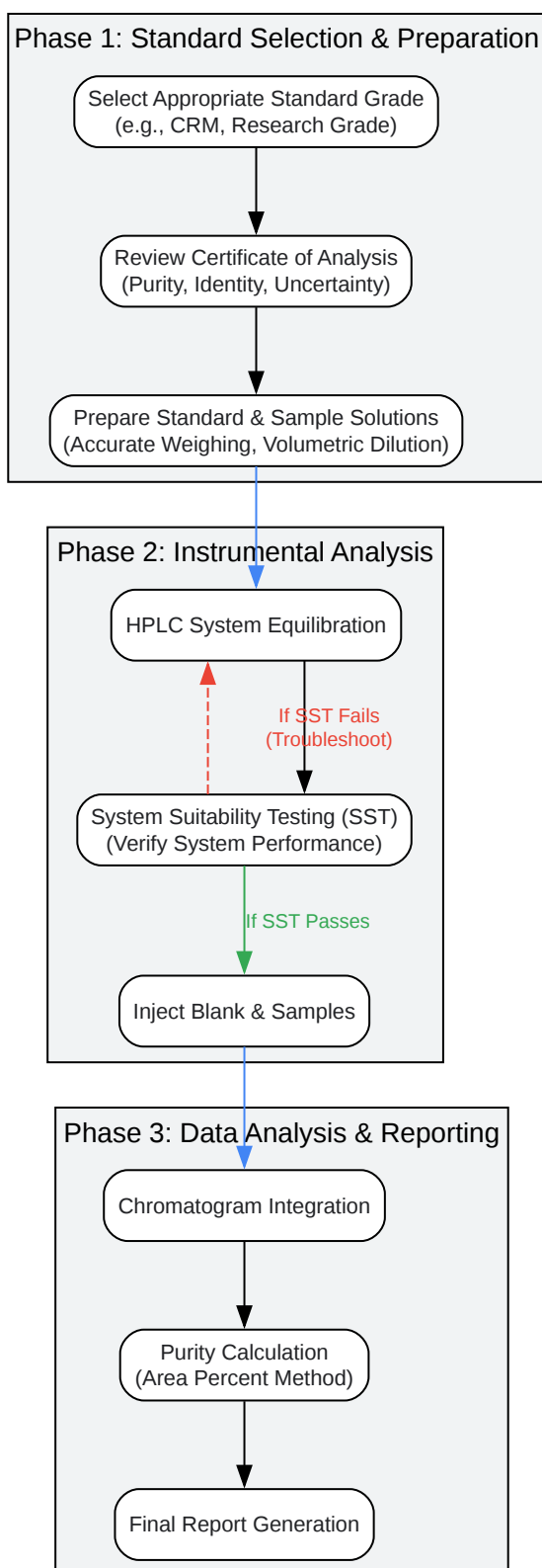
4. Analysis Workflow

- System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST): Make five replicate injections of the Standard Solution.
 - Causality: This step is critical to establish the trustworthiness of the analytical run. It verifies that the chromatographic system (instrument, column, mobile phases) is performing adequately.
 - Acceptance Criteria (Typical): Relative Standard Deviation (%RSD) of the main peak area $\leq 2.0\%$; Tailing factor ≤ 2.0 ; Theoretical plates ≥ 2000 .
- Analysis: Inject a blank (diluent), followed by the Sample Solution in duplicate.
- Data Processing: Integrate all peaks in the chromatograms from the blank and sample injections. Disregard any peaks originating from the blank. Calculate the purity using the area percent method.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from selecting a standard to obtaining a final, reliable analytical result.



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